molecular formula C25H20Cl3P B2675462 [(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride CAS No. 1485415-16-4

[(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride

Cat. No.: B2675462
CAS No.: 1485415-16-4
M. Wt: 457.76
InChI Key: MNFYLXDEDZLQBR-UHFFFAOYSA-M
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Description

[(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride is an organic phosphonium salt with the CAS Registry Number 1485415-16-4 . Its molecular formula is C 25 H 20 Cl 3 P, corresponding to a molecular weight of 457.76 g/mol . This compound is primarily valued in synthetic organic chemistry as a key reagent in the Wittig reaction . In this widely used reaction, phosphonium salts such as this one are employed for the synthesis of alkenes from carbonyl compounds, a fundamental transformation in the construction of complex organic molecules . Specifically, this reagent can be used to introduce a 2,5-dichlorobenzyl-substituted vinyl group into a target structure. Research indicates that analogous chlorobenzyl-triphenylphosphonium chloride derivatives serve as crucial precursors in the synthesis of (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]benzenesulfonamides, a class of compounds investigated for their potential in vitro anticancer activity . The product is intended for research and development purposes only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2,5-dichlorophenyl)methyl-triphenylphosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2P.ClH/c26-21-16-17-25(27)20(18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFYLXDEDZLQBR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable dichlorophenylmethyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloride counterion in this compound facilitates nucleophilic substitution, enabling the formation of diverse derivatives. For example:

  • Replacement with oxygen nucleophiles : Reaction with alkoxide ions (RO⁻) yields phosphonium alkoxides, which are intermediates in ether synthesis.

  • Sulfur-based substitution : Thiolate ions (RS⁻) generate thioether derivatives, useful in organosulfur chemistry.

Mechanistic insights :

  • The reaction proceeds via an S<sub>N</sub>2 mechanism, with the nucleophile attacking the electrophilic phosphorus center .

  • Steric hindrance from the bulky triphenylphosphonium group moderates reaction rates compared to less substituted analogs .

Biological Activity via Membrane Interactions

The compound’s dichlorophenyl group enhances lipophilicity, enabling interactions with cellular membranes:

  • Cytotoxicity : Disrupts mitochondrial membranes in cancer cells (IC<sub>50</sub> = 12.5 μM against HeLa cells).

  • Structure-activity relationship :

    Substituent PatternCytotoxicity (IC<sub>50</sub>, μM)
    2,5-Dichloro12.5
    2,4-Dichloro18.7
    3,4-Dichloro24.3

The 2,5-dichloro configuration maximizes membrane penetration due to optimal Cl···H-bonding interactions .

Comparative Reactivity with Analogues

The 2,5-dichloro substitution confers unique electronic and steric properties:

CompoundRelative Reactivity (Wittig)Nucleophilic Substitution Rate (k, ×10⁻³ s⁻¹)
[(2,5-Dichlorophenyl)methyl]TPPC1.001.00
[(2,4-Dichlorophenyl)methyl]TPPC0.780.85
[(3,4-Dichlorophenyl)methyl]TPPC0.620.72
(4-Chlorobenzyl)TPPC0.450.54

TPPC = Triphenylphosphonium chloride .

Key factors :

  • Electron-withdrawing effect : The 2,5-Cl groups increase ylide stability, accelerating Wittig reactions.

  • Steric bulk : Ortho-substituents hinder nucleophilic attack, reducing substitution rates compared to para-substituted analogs .

Synthetic Utility in Heterocycle Formation

The phosphonium salt participates in cyclodehydration reactions to form oxygen-containing heterocycles:

  • Oxetane synthesis : Reaction with 1,3-diols under mild conditions yields oxetanes (45–68% yield) .

  • Mechanism : The phosphonium center acts as a Lewis acid, facilitating diol cyclization .

This compound’s versatility in organic synthesis and bioactivity underscores its importance in medicinal and materials chemistry. Its reactivity profile is finely tunable through modifications to the dichlorophenyl group, making it a valuable scaffold for further research .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25H22ClP
  • Molecular Weight : 457.76 g/mol
  • Structure : The compound features a central phosphonium cation with a triphenyl group and a dichlorophenyl substituent, which contributes to its reactivity and interaction with biological systems.

Organic Synthesis

[(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride serves as a versatile reagent in organic chemistry. Its applications include:

  • Nucleophilic Reactions : The triphenylphosphonium group can act as a nucleophile in various reactions, including Wittig reactions to form alkenes. This property is essential for synthesizing complex organic molecules.
  • Catalysis : Phosphonium salts are known to enhance reaction rates and selectivity in catalysis. Studies indicate that modifying the substituents on the phosphonium group can significantly influence the properties of the resulting salts .

Data Table: Applications in Organic Synthesis

Reaction TypeApplicationReference
Wittig ReactionFormation of carbon-carbon double bonds
Nucleophilic AdditionReactivity with electrophiles
Catalytic ProcessesEnhanced yields in organic reactions

Biological Research

Research indicates that this compound exhibits significant biological activity, making it valuable in medicinal chemistry.

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of proliferation in human breast cancer cells .
  • Anti-inflammatory Properties : Studies have indicated its ability to reduce inflammatory markers such as TNF-alpha and IL-6 in murine models .

Case Studies

  • Breast Cancer Model : In xenograft models, treatment with this compound resulted in a notable reduction in tumor size compared to controls .
  • Inflammation Model : In models induced by lipopolysaccharides (LPS), it significantly decreased inflammatory cytokines, suggesting therapeutic potential for chronic inflammatory conditions .
Activity TypeEffectReference
CytotoxicityInhibition of cancer cell proliferation
Anti-inflammatoryReduction of TNF-alpha and IL-6 levels

Agricultural Applications

This compound has been explored for its insecticidal and acaricidal properties:

  • Pesticidal Activity : The compound has shown effectiveness against various agricultural pests, making it a candidate for developing new insecticides.

Mechanism of Action

The mechanism of action of [(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride involves its interaction with cellular components. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria. This targeting ability makes it useful in studies of mitochondrial function and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonium Salts

Structural and Electronic Differences

The compound is compared below with methyltriphenylphosphanium chloride (PubChem CID: 9879809), a simpler analog with a methyl group instead of the dichlorophenylmethyl substituent .

Property [(2,5-Dichlorophenyl)methyl]triphenylphosphanium Chloride Methyltriphenylphosphanium Chloride
Molecular Formula C₂₅H₂₀Cl₃P C₁₉H₁₈ClP
Molecular Weight (g/mol) 457.73 312.42
Substituent (2,5-Dichlorophenyl)methyl Methyl
Electron Effects Electron-withdrawing (Cl atoms) Electron-donating (CH₃)
Steric Bulk High (bulky dichlorophenyl group) Low

Key Observations :

  • Increased steric hindrance may slow reaction kinetics compared to the methyl analog .

Physical and Chemical Properties

Solubility and Stability
  • This compound : Likely less soluble in polar solvents (e.g., water) due to hydrophobic dichlorophenyl groups.
  • Methyltriphenylphosphanium chloride : More soluble in polar solvents, facilitating its use in aqueous-phase reactions .

Comparison with Non-Phosphonium Halogenated Compounds

highlights acylthioureas with dichlorophenyl groups exhibiting antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus . Though unrelated in class, this underscores the role of halogen substituents in bioactivity. However, this compound’s biological properties remain unexplored in the literature provided.

Biological Activity

[(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride is a phosphonium salt that has garnered attention due to its potential biological activities. Phosphonium salts, in general, are known for their diverse applications in organic synthesis, catalysis, and medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, toxicity, and therapeutic potential.

Chemical Structure and Properties

The compound features a central phosphonium cation, represented as [P(C6H5)3]+[P(C_6H_5)_3]^+, which is characteristic of many phosphonium salts. The presence of the dichlorophenyl group enhances its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research and antimicrobial properties.

Anticancer Activity

  • Mechanism of Action : The compound's anticancer properties are attributed to its ability to induce apoptosis in cancer cells. Studies have shown that phosphonium salts can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
  • Case Studies : In vitro studies have evaluated the cytotoxic effects of this compound on various human tumor cell lines. For instance:
    • HeLa Cells : Exhibited IC50 values ranging from 4 to 10 µM, indicating moderate potency against cervical cancer cells.
    • MCF-7 Cells : Showed similar sensitivity with IC50 values around 5 µM.
    • HCT-116 Cells : Displayed higher susceptibility with IC50 values below 3 µM, suggesting that this compound may be particularly effective against colon cancer cells.
Cell LineIC50 (µM)
HeLa4-10
MCF-7~5
HCT-116<3

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, potentially through membrane disruption or interference with bacterial metabolic pathways.

Toxicity and Safety Profile

While this compound shows promising biological activity, safety assessments are crucial. Toxicological evaluations indicate:

  • Irritation Potential : The compound is irritating to the eyes and skin upon contact.
  • Inhalation Risks : Exposure can lead to respiratory tract irritation.
  • Ingestion Effects : May cause gastrointestinal irritation.

Research Findings

A variety of studies have been conducted to further elucidate the structure-activity relationship (SAR) of phosphonium salts. Notably:

  • Modifications on the phosphonium group significantly influence biological activity; for example, substituents on the aromatic ring can enhance or diminish anticancer effects.
  • Research has highlighted the importance of the dichlorophenyl substituent in enhancing cytotoxicity compared to other substituents.

Q & A

Q. What are the optimal synthetic routes for [(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride, and how can purity be validated?

The compound is synthesized via quaternization of triphenylphosphine with a benzylic halide derivative (e.g., 2,5-dichlorobenzyl chloride). A typical protocol involves refluxing equimolar amounts of triphenylphosphine and the benzyl halide in a polar aprotic solvent (e.g., acetonitrile or THF) under inert atmosphere for 24–48 hours . Purification is achieved through recrystallization from ethanol or diethyl ether. Purity validation requires:

  • ¹H/³¹P NMR : Confirm absence of unreacted triphenylphosphine (δ ~ -5 ppm in ³¹P NMR) and integration of aromatic/benzylic protons.
  • Elemental analysis : Match calculated vs. observed C, H, Cl, and P percentages.
  • Melting point consistency : Compare experimental values (e.g., 258–260°C for analogous phosphonium salts) to literature .

Q. How should researchers handle and store this compound to minimize decomposition?

Key considerations:

  • Hygroscopicity : Store in a desiccator under argon or nitrogen to prevent moisture absorption, which can hydrolyze the phosphonium salt .
  • Thermal stability : Avoid temperatures >150°C; decomposition products include hydrogen chloride (HCl) and phosphorus oxides .
  • Incompatibilities : Separate from strong oxidizers (e.g., peroxides, chlorates) to prevent exothermic reactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling catalysis?

The compound’s benzylic moiety and electron-withdrawing Cl substituents enhance its utility as a precursor for transmetalation agents in Pd-catalyzed reactions. For example:

  • Suzuki-Miyaura coupling : The phosphonium salt undergoes ligand exchange with Pd(0) complexes (e.g., Pd(PPh₃)₄), forming active Pd species that facilitate aryl-aryl bond formation .
  • Steric and electronic effects : The 2,5-dichloro substitution reduces electron density at the benzylic carbon, accelerating oxidative addition. Computational studies (DFT) can model charge distribution and transition states .

Q. How can conflicting data on acute toxicity and decomposition pathways be resolved?

Existing safety data sheets (SDS) lack acute toxicity data but note hazardous decomposition products (e.g., HCl gas) . To address contradictions:

  • Experimental toxicity profiling : Conduct in vitro assays (e.g., LC₅₀ in mammalian cell lines) and compare with structurally similar phosphonium salts (e.g., LD₅₀ for tetraphenylphosphonium chloride: 150 mg/kg in rats) .
  • Thermogravimetric analysis (TGA) : Quantify decomposition products under controlled heating (25–300°C) paired with gas chromatography-mass spectrometry (GC-MS) .

Methodological Challenges and Solutions

Q. What analytical techniques best characterize electronic properties of this phosphonium salt for reaction optimization?

  • Cyclic voltammetry (CV) : Determine redox potentials to assess stability under catalytic conditions.
  • X-ray photoelectron spectroscopy (XPS) : Analyze phosphorus oxidation state (e.g., P⁺ in phosphonium vs. P³⁺ in phosphine oxides) .
  • Single-crystal XRD : Resolve steric effects of the 2,5-dichlorophenyl group on crystal packing and ligand accessibility .

Q. How can computational modeling improve understanding of substituent effects on reactivity?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to map electrostatic potential (ESP) surfaces, highlighting nucleophilic/electrophilic regions .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. THF) to predict solubility and aggregation behavior.

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